molecular formula C11H15N3O B3040653 4-(4-Aminophenyl)-1-methylpiperazin-2-one CAS No. 223786-01-4

4-(4-Aminophenyl)-1-methylpiperazin-2-one

Cat. No.: B3040653
CAS No.: 223786-01-4
M. Wt: 205.26 g/mol
InChI Key: FBRZMCMDPQEDBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(4-Aminophenyl)-1-methylpiperazin-2-one” often involves reactions with amines . For instance, a new aromatic heterocyclic diamine monomer, 2,2-bis (4’-aminophenyl)- 5,5-bi-1H-benzimidazole (BAPBBI), was synthesized via a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids .

Mechanism of Action

Target of Action

Similar compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been reported to exhibit potent antimicrobial activity . Therefore, it’s plausible that 4-(4-Aminophenyl)-1-methylpiperazin-2-one may also interact with microbial targets.

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives bearing amide moiety have been reported to exhibit different modes of action based on aryl group substitution, including membrane perturbation and intracellular action due to binding with DNA .

Biochemical Pathways

Similar compounds such as 4-aminobiphenyl have been shown to cause dna damage, which is thought to be mediated by the formation of dna adducts . This suggests that this compound might also interfere with DNA synthesis or repair pathways.

Pharmacokinetics

Studies on related compounds such as 4-aminobiphenyl have shown that these compounds can be distributed in various organs and tissues, and their metabolic kinetics can be influenced by heavy metals like lead .

Result of Action

Related compounds have been shown to exhibit anti-glioma effects and anti-bacterial activity . Therefore, it’s plausible that this compound may also have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of heavy metals in the organism can affect the distribution and metabolic kinetics of related compounds . Additionally, the physicochemical properties of the compound, such as solubility and stability, can also be influenced by environmental conditions such as pH and temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-Aminophenyl)-1-methylpiperazin-2-one in lab experiments is its unique properties. It has been shown to have a different mechanism of action compared to other psychoactive drugs, making it a valuable tool for studying the brain and its functions. However, one limitation is its potential for abuse and the lack of information on its long-term effects.

Future Directions

There are several future directions for research on 4-(4-Aminophenyl)-1-methylpiperazin-2-one. One area of interest is its potential use in the treatment of depression and anxiety disorders. Additionally, more research is needed to fully understand its mechanism of action and how it affects the brain. Finally, more studies are needed to determine its long-term effects and potential for abuse.
Conclusion
In conclusion, this compound is a chemical compound with unique properties that has gained interest among researchers. It has been studied for its potential use as a psychoactive drug and in the treatment of depression and anxiety disorders. Its mechanism of action is not fully understood, but it is believed to act on the serotonin receptors in the brain. While it has advantages for lab experiments, it also has limitations and potential for abuse. Future research should focus on its potential therapeutic uses, mechanism of action, and long-term effects.

Scientific Research Applications

4-(4-Aminophenyl)-1-methylpiperazin-2-one has been studied extensively for its potential use as a psychoactive drug. It has been shown to have psychedelic effects, including changes in perception, thought, and mood. Additionally, it has been studied for its potential use in the treatment of depression and anxiety disorders.

Properties

IUPAC Name

4-(4-aminophenyl)-1-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13-6-7-14(8-11(13)15)10-4-2-9(12)3-5-10/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRZMCMDPQEDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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